2,3-Dimethylphenyl Configuration: Explicit Patent Preference over Five Alternative Dimethylphenyl Regioisomers
In the foundational benzothiazole pharmaceutical patent literature (U.S. Patent 4,294,839), the xylyl substituent (R²) is defined with explicit preference ranking: 'Xylyl is preferably 2,3-dimethylphenyl, but can also be 2,4- 2,5-, 2,6-, 3,4- or 3,5-dimethylphenyl' [1]. This same preference statement appears in multiple patent documents citing this family [2]. The 2,3-dimethylphenyl configuration is further designated as a 'secondary preference' after phenyl, but notably above all other dimethylphenyl positional isomers [1].
| Evidence Dimension | Patent-designated preference ranking among dimethylphenyl regioisomers in benzothiazole pharmacophores |
|---|---|
| Target Compound Data | Preferred xylyl configuration; secondary overall preference after phenyl |
| Comparator Or Baseline | 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-dimethylphenyl analogs |
| Quantified Difference | Explicitly ranked as 'preferably' over five alternative xylyl isomers in patent claims |
| Conditions | Pharmaceutical composition patent (US 4,294,839) covering benzothiazole derivatives of formula I |
Why This Matters
Patent preference indicates that the 2,3-dimethylphenyl configuration was selected over five other dimethylphenyl isomers based on favorable pharmacological properties during original drug discovery efforts, providing a validated starting point for SAR expansion.
- [1] U.S. Patent 4,294,839, Benzothiazole derivatives and pharmaceutical formulations containing them. Merck Patent GmbH, 1981. Column 2, lines 45-55. View Source
- [2] US4294839A - Benzothiazole derivatives and pharmaceutical formulations containing them. Google Patents. View Source
